molecular formula C17H20O B15411231 Benzene, 1-methyl-3-(3-phenylbutoxy)- CAS No. 821806-61-5

Benzene, 1-methyl-3-(3-phenylbutoxy)-

Cat. No.: B15411231
CAS No.: 821806-61-5
M. Wt: 240.34 g/mol
InChI Key: BMQDNYMLEQVGDJ-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-3-(3-phenylbutoxy)- is a useful research compound. Its molecular formula is C17H20O and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the recommended synthetic routes for Benzene, 1-methyl-3-(3-phenylbutoxy)-?

Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, leveraging nucleophilic substitution or etherification strategies. A plausible route includes:

Starting Materials : 3-Phenylbutanol and 3-methylphenol derivatives.

Activation : Conversion of 3-phenylbutanol to its corresponding bromide or tosylate for improved leaving-group capacity.

Coupling : Reaction with a 3-methylphenolate ion (generated using a base like KOH or NaH) under anhydrous conditions .

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield .

Q. Basic: How is the molecular structure of Benzene, 1-methyl-3-(3-phenylbutoxy)- characterized?

Methodological Answer:
Structural elucidation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and ether-linked oxygen (split patterns due to adjacent substituents) .
    • ¹³C NMR : Distinct signals for quaternary carbons in the benzene rings (δ 120–140 ppm) and ether linkages (δ 70–80 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (e.g., ~270–300 g/mol), with fragmentation patterns reflecting the phenylbutoxy chain .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, confirming steric effects on reactivity .

Q. Advanced: What reaction mechanisms govern the oxidation or reduction of this compound?

Methodological Answer:

  • Oxidation :
    • Reagents : KMnO₄ in acidic conditions oxidizes the benzylic position of the phenylbutoxy chain to a ketone .
    • Mechanism : Radical intermediates or electrophilic attack, depending on solvent polarity.
  • Reduction :
    • Reagents : LiAlH₄ selectively reduces ester or carbonyl groups (if present) but leaves ether bonds intact .
      Contradiction Note : Conflicting data on side reactions (e.g., over-reduction) may arise from solvent choice (e.g., Et₂O vs. THF). Validate via controlled experiments and GC-MS monitoring .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Cross-Referencing : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) simulations) .

Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns.

Control Experiments : Synthesize derivatives (e.g., methylated or halogenated analogs) to isolate spectral contributions of specific functional groups .
Example : If aromatic proton signals overlap, employ 2D NMR (COSY, HSQC) to resolve coupling networks .

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Toxicity Mitigation :
    • Skin Contact : Wash immediately with soap/water; monitor for irritation.
    • Eye Exposure : Rinse with saline for 15+ minutes .
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .
    Regulatory Compliance : Follow EPA/TSCA guidelines for disposal and record-keeping .

Properties

CAS No.

821806-61-5

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

1-methyl-3-(3-phenylbutoxy)benzene

InChI

InChI=1S/C17H20O/c1-14-7-6-10-17(13-14)18-12-11-15(2)16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3

InChI Key

BMQDNYMLEQVGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCC(C)C2=CC=CC=C2

Origin of Product

United States

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